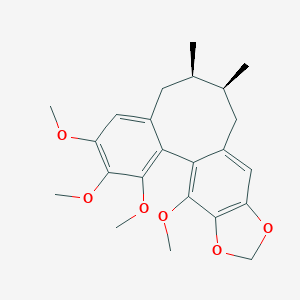
Tris(hydroxyethyl)aminomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(hydroxyethyl)aminomethane (also known as Tris or THAM) is a chemical compound with the molecular formula C4H11NO3. It is a white crystalline powder that is commonly used in biochemistry and molecular biology as a buffer solution. Tris has a pKa value of 8.1, which makes it an effective buffer for a wide range of biological applications.
科学的研究の応用
Microassay Development
- Tris has been utilized in developing assays, particularly for measuring its concentration in biological samples. Linn and Roberts (1961) describe a method for quantifying Tris in blood or urine, leveraging its reaction with alkaline periodate (Linn & Roberts, 1961).
Molecular Cage Construction
- Tris has been used in the formation of molecular structures, such as in the creation of a cubic polyoxometalate-organic molecular cage, demonstrating its role in the field of materials science (Zheng et al., 2010).
Biochemical and Cellular Research
- It's been studied for its effects on cellular mechanisms. Marshall and Olefsky (1981) investigated the influence of Tris on insulin-induced loss of cell-surface insulin receptors in rat adipocytes (Marshall & Olefsky, 1981).
Chemical Interaction Studies
- Research has been conducted on Tris' interaction with other substances, such as its effect on the dissolution rates of borosilicate glasses. Tournie et al. (2013) explored how Tris influences the alteration kinetics of these glasses (Tournie et al., 2013).
Role in Insulin Biosynthesis
- Ejiri et al. (1985) examined Tris' impact on insulin, glucagon, and somatostatin release and synthesis in pancreatic B cells, indicating its utility in endocrinological studies (Ejiri et al., 1985).
Buffering Applications
- Tris has been a subject of study in its buffering capacity, like in Rodkey's (1964) research where Tris solutions were used as a primary standard for Kjeldahl nitrogen analysis (Rodkey, 1964).
Catalysis in Chemical Synthesis
- Its application as a catalyst in chemical synthesis is highlighted in the work by Kalla and Kim (2017), where they used Tris as an organobase catalyst for the synthesis of β-phosphonomalonates (Kalla & Kim, 2017).
Cellular Permeability Studies
- In studies related to cellular biology, Tris has been used to examine its effects on the permeability of bacterial membranes, as shown in research by Irvin, Macalister, and Costerton (1981) on Escherichia coli (Irvin, Macalister, & Costerton, 1981).
特性
CAS番号 |
125361-02-6 |
|---|---|
製品名 |
Tris(hydroxyethyl)aminomethane |
分子式 |
C7H17NO3 |
分子量 |
163.21 g/mol |
IUPAC名 |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
InChIキー |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
正規SMILES |
C(CO)C(CCO)(CCO)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



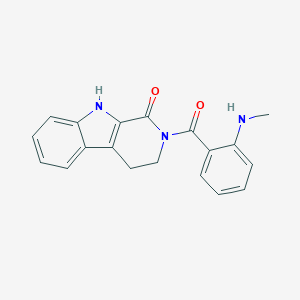

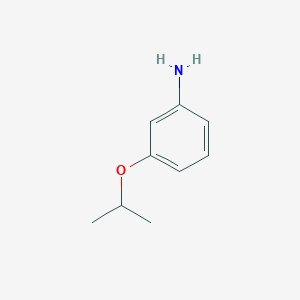
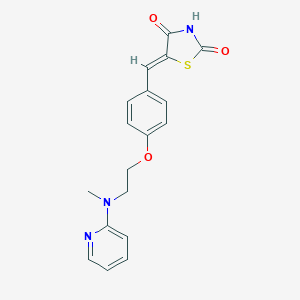
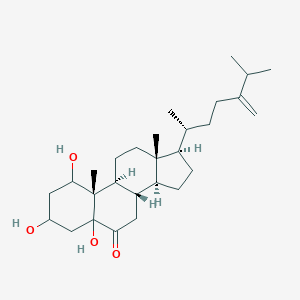
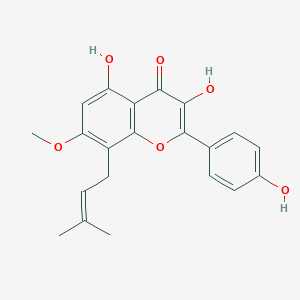
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

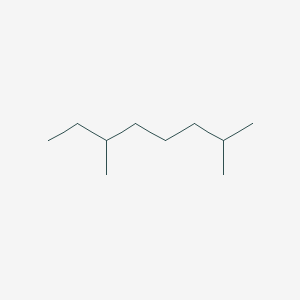
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)


![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
